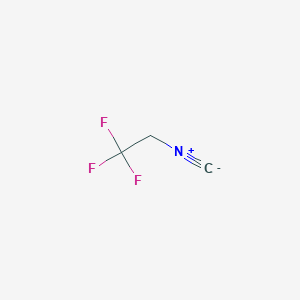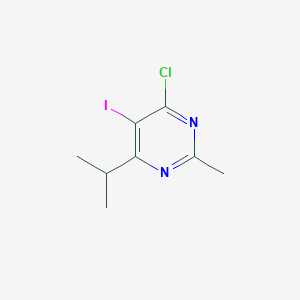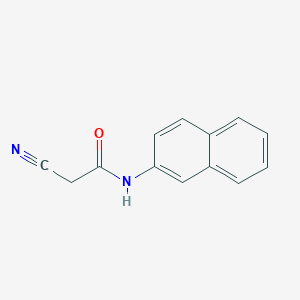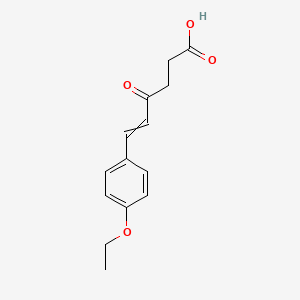
1,1,1-Trifluoro-2-isocyanoethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluoro-2-isocyanoethane is an organic compound with the molecular formula C3H2F3N It is characterized by the presence of three fluorine atoms and an isocyano group attached to an ethane backbone
Vorbereitungsmethoden
The synthesis of 1,1,1-Trifluoro-2-isocyanoethane typically involves the reaction of 1,1,1-trifluoro-2-iodoethane with a suitable isocyanide source under controlled conditions. The reaction conditions often include the use of a base and a solvent such as acetonitrile or dimethyl sulfoxide. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Analyse Chemischer Reaktionen
1,1,1-Trifluoro-2-isocyanoethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The isocyano group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. .
Wissenschaftliche Forschungsanwendungen
1,1,1-Trifluoro-2-isocyanoethane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism by which 1,1,1-Trifluoro-2-isocyanoethane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The isocyano group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. The fluorine atoms contribute to the compound’s stability and reactivity, influencing its interactions with biological molecules .
Vergleich Mit ähnlichen Verbindungen
1,1,1-Trifluoro-2-isocyanoethane can be compared with other fluorinated isocyanides such as 1,1,1-trifluoro-2-iodoethane and 1,1,1-trifluoro-2-isocyanatoethane. These compounds share similar structural features but differ in their reactivity and applications. The presence of the isocyano group in this compound makes it unique in its ability to participate in specific chemical reactions and form stable products .
Eigenschaften
Molekularformel |
C3H2F3N |
|---|---|
Molekulargewicht |
109.05 g/mol |
IUPAC-Name |
1,1,1-trifluoro-2-isocyanoethane |
InChI |
InChI=1S/C3H2F3N/c1-7-2-3(4,5)6/h2H2 |
InChI-Schlüssel |
MRKLAGWUCHALJN-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]#[N+]CC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-{[2-(2-fluorophenyl)hydrazin-1-ylidene]methyl}-1H-pyrrol-1-yl)-1,3-thiazole](/img/structure/B11725057.png)
![2-[(2-Chloro-5-nitrophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B11725065.png)
![N-[2-(N-hydroxy-C-methylcarbonimidoyl)phenyl]methanesulfonamide](/img/structure/B11725067.png)



![Methyl 3-hydroxy-2-[2-(4-methoxyphenyl)diazen-1-yl]but-2-enoate](/img/structure/B11725107.png)

![Urea, [(4-hydroxy-2-oxo-2H-1-benzopyran-3-yl)methylene]-](/img/structure/B11725122.png)


![3-Bromo-2,5-dimethylimidazo[1,2-a]pyridine](/img/structure/B11725151.png)

![2-[3-(2-Nitroprop-1-EN-1-YL)phenoxy]pyrimidine](/img/structure/B11725164.png)
